1-benzyl-1-butyl-3-(1-methyl-1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound could be related to the synthesis of indole derivatives, which are significant types of heterocycles found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs and plants . Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized .Scientific Research Applications
Anticancer Potential
Compounds similar to 1-benzyl-1-butyl-3-(1-methyl-1H-indol-3-yl)urea have been synthesized and evaluated for their potential as anticancer agents. Studies have found that derivatives of ureas exhibit cytotoxicity against human cancer cells. For instance, 1-aryl-3-(2-chloroethyl) ureas have shown significant cytotoxic effects on human adenocarcinoma cells, highlighting their potential as anticancer agents (R. Gaudreault, J. Lacroix, M. Pagé, L. Joly, 1988; J. Lacroix, R. Gaudreault, M. Pagé, L. Joly, 1988).
Antimicrobial and Antifilarial Activities
Research has demonstrated the antimicrobial and antifilarial activities of urea derivatives. For example, a series of 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas showed notable antifilarial activity against Brugia pahangi and Litomosoides carinii, underscoring their therapeutic potential (S. Ram, M. Skinner, D. Kalvin, et al., 1984).
Enzyme Inhibition
The exploration into enzyme inhibitors includes the study of urea derivatives for inhibiting specific enzymes related to disease processes. For instance, certain urea compounds have been identified as potent inhibitors of steroid 5 alpha-reductase in the rat prostate, suggesting their utility in treating conditions influenced by this enzyme (T. Kumazawa, H. Takami, N. Kishibayashi, et al., 1995).
Molecular Devices and Chemical Interactions
Urea derivatives have also been studied for their role in the self-assembly of molecular devices. The complexation with cyclodextrins, for example, showcases the versatility of these compounds in forming structures that could have implications in drug delivery systems and the development of nanotechnology (J. Lock, B. May, P. Clements, et al., 2004).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
One study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin in a manner consistent with colchicine . This suggests that this compound might interact with its targets to induce apoptosis and inhibit cell division.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus .
Result of Action
A similar compound has been reported to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit tubulin polymerization . These effects could potentially lead to the inhibition of cell division and the death of affected cells.
properties
IUPAC Name |
1-benzyl-1-butyl-3-(1-methylindol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-3-4-14-24(15-17-10-6-5-7-11-17)21(25)22-19-16-23(2)20-13-9-8-12-18(19)20/h5-13,16H,3-4,14-15H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZNZLSWACCWPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)NC2=CN(C3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.